molecular formula C18H18N4O5S B2545668 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 896381-59-2

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Numéro de catalogue B2545668
Numéro CAS: 896381-59-2
Poids moléculaire: 402.43
Clé InChI: FRZHXZJBAGFNFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a derivative of quinazolin-4(3H)-ones . Quinazolin-4(3H)-ones are a class of compounds that have been the subject of much research due to their wide range of biological activities.


Synthesis Analysis

Quinazolin-4(3H)-ones can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is noted for its good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-ones involves a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring .


Chemical Reactions Analysis

The synthesis of quinazolin-4(3H)-ones involves an annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .

Applications De Recherche Scientifique

Pharmacological Investigations and Potential Therapeutic Effects

  • H1-Antihistaminic Agents

    Novel quinazolinone derivatives have been synthesized and evaluated for their in vivo H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm. These compounds, particularly noted for their negligible sedation compared to standard treatments, indicate a promising direction for developing new H1-antihistamines (Alagarsamy et al., 2009).

  • Dual EGFR/HER2 Inhibitors for Cancer Therapy

    Certain benzo[g]quinazolin benzenesulfonamide derivatives have been identified as potent dual inhibitors of EGFR/HER2 enzymes, showing high activity against the A549 lung cancer cell line. This class of compounds has demonstrated promising cytotoxic activity and the potential to induce apoptotic effects, indicating their utility in cancer therapy (Alsaid et al., 2017).

  • DNA Photo-Disruptive Agents

    Quinazolinone derivatives have shown photo-activity towards plasmid DNA under UV irradiation, suggesting their application in photo-chemo or photodynamic therapeutics. This study highlights the potential of quinazolinones in developing novel therapeutic agents based on their ability to turn "on" and "off" photosensitization (Mikra et al., 2022).

  • Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity

    Novel quinazoline and acetamide derivatives have been synthesized and evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities, showing significant curative effects in models of acetic acid-induced ulcer and absolute alcohol-induced peptic ulcer, with activities surpassing those of standard drugs. This research underscores the therapeutic potential of these compounds in treating gastrointestinal disorders (Alasmary et al., 2017).

  • Analgesic and Anti-Inflammatory Agents

    A series of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones have been developed, demonstrating analgesic, anti-inflammatory, and minimal ulcerogenic activities. These findings suggest the potential for these compounds to be developed into new classes of analgesic and anti-inflammatory agents (Alagarsamy et al., 2008).

  • Anticancer Agents

    Sulphonyl acetamide analogues on the quinazoline ring have been synthesized and tested for cytotoxic activity against various human cancer cell lines, revealing potent anticancer activities. This research indicates the potential of these compounds in cancer treatment, with certain derivatives showing very potent activity across tested cell lines (Khazir et al., 2020).

Orientations Futures

The future directions for research on quinazolin-4(3H)-ones could involve exploring their synthesis, properties, and biological activities. Given their wide range of biological activities, they could be potential candidates for drug development .

Propriétés

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c19-28(26,27)13-7-5-12(6-8-13)9-10-20-16(23)11-22-17(24)14-3-1-2-4-15(14)21-18(22)25/h1-8H,9-11H2,(H,20,23)(H,21,25)(H2,19,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZHXZJBAGFNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.